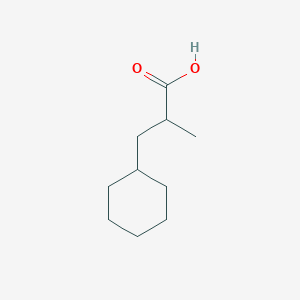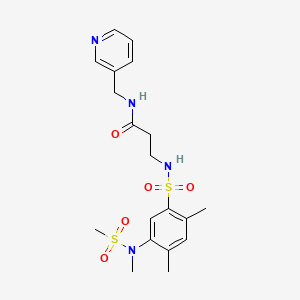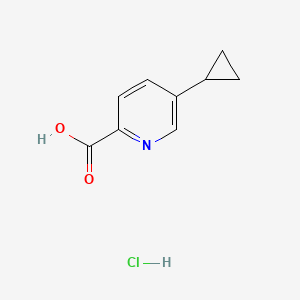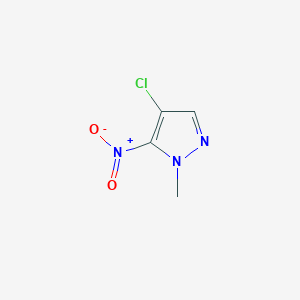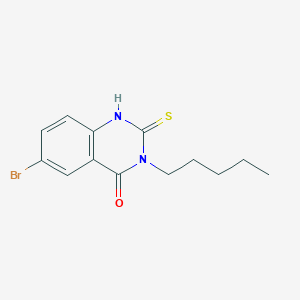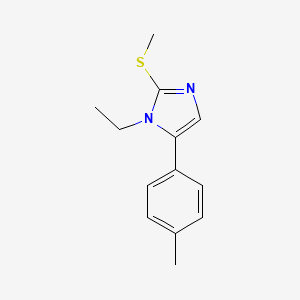
1-ethyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Ethyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole, also known as MTIT, is a heterocyclic organic compound with the molecular formula C13H16N2S. It is a potent inhibitor of nitric oxide synthase (NOS) and has been studied extensively for its potential use in the treatment of various diseases.
Scientific Research Applications
Proton-Conducting Polymer Electrolytes
Imidazole derivatives have been utilized as additives in polybenzimidazole (PBI) membranes equilibrated with phosphoric acid, showing potential as high-temperature proton-conducting polymer electrolytes. The conductivity of these membranes was enhanced at temperatures ranging from 80-200°C under various humidity conditions, indicating their applicability in fuel cell technologies (Schechter & Savinell, 2002).
Corrosion Inhibition
Imidazole and its derivatives, including 1-(p-tolyl)-4-methylimidazole, have shown significant efficiency as corrosion inhibitors for copper in acidic conditions. These compounds displayed low activation energies and adhered to the copper surface following a Freundlich-type isotherm, suggesting a physisorption mechanism. The study highlights their potential in protecting metal surfaces from corrosion, particularly in industrial applications (Gašparac, Martin, & Stupnišek-lisac, 2000).
Antimicrobial and Antitubercular Activities
Research has also explored the synthesis of imidazo[2,1-b]thiazole derivatives, demonstrating their effectiveness against bacterial and fungal infections, as well as their potential in antimalarial and antitubercular therapies. These findings suggest the broad-spectrum antimicrobial capabilities of imidazole derivatives, underscoring their potential in developing new therapeutic agents (Vekariya et al., 2017).
Conductive Materials and Ferroelectricity
Imidazole-based compounds have been investigated for their utility in enhancing the electrical conductivity and transparency of poly(3,4-ethylenedioxythiophene) (PEDOT) films. This research points to the potential of imidazole derivatives in electronic and optoelectronic devices, offering insights into the development of materials with improved performance characteristics (Choi et al., 2009).
properties
IUPAC Name |
1-ethyl-5-(4-methylphenyl)-2-methylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-4-15-12(9-14-13(15)16-3)11-7-5-10(2)6-8-11/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHFCIVHKZTQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SC)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

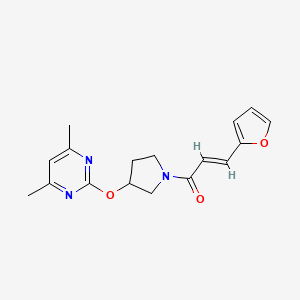
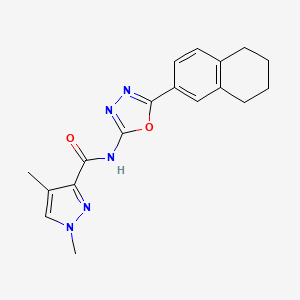
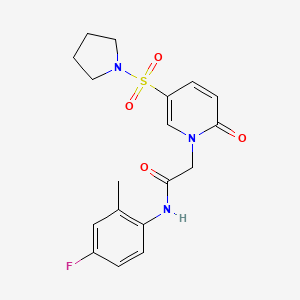
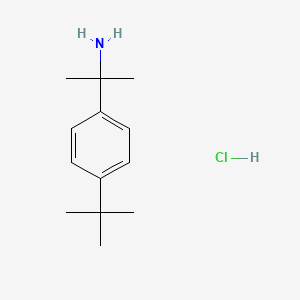
![2-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2736989.png)

![N-[2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]but-2-ynamide](/img/structure/B2736995.png)
methanone](/img/structure/B2736997.png)
![6,7,8,9-Tetrahydrocyclohepta[f][1,3]benzodioxol-5-one](/img/structure/B2736999.png)
